molecular formula C16H12Cl2O2 B2728062 (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 861207-58-1

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2728062
CAS No.: 861207-58-1
M. Wt: 307.17
InChI Key: QZSCHWOJPUBHJQ-KRXBUXKQSA-N
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Description

The compound (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) backbone. Its structure consists of:

  • A 4-chlorophenyl group attached to the ketone moiety.
  • A 3-chloro-4-methoxyphenyl group on the vinyl side chain.

Chalcones are recognized for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents in this compound modulates its electronic profile, solubility, and intermolecular interactions, making it a subject of interest in medicinal and materials chemistry .

Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-16-9-3-11(10-14(16)18)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCHWOJPUBHJQ-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as compound 861207-58-1, is a synthetic organic compound with potential biological activity. This article delves into its chemical properties, biological evaluations, and relevant research findings to provide a comprehensive overview of its activity.

  • Molecular Formula : C16H12Cl2O2
  • Molar Mass : 307.17 g/mol
  • CAS Number : 861207-58-1

The compound features two chlorine atoms and a methoxy group, which are significant for its biological interactions.

Anticancer Potential

The anticancer effects of compounds with similar structures have been explored extensively. Research indicates that compounds with α,β-unsaturated carbonyl groups exhibit significant cytotoxicity against various cancer cell lines:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
CLL (HG-3)0.17Induction of apoptosis
CLL (PGA-1)0.35ROS-mediated pathways

The pro-apoptotic effects observed in these studies suggest that this compound may also possess similar anticancer properties, warranting further investigation.

The biological activity of this compound likely involves several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for microbial survival and tumor growth.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of many bioactive compounds.
  • Reactive Oxygen Species (ROS) Generation : Many studies indicate that the generation of ROS can lead to oxidative stress in cells, contributing to both antimicrobial and anticancer effects.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, the following highlights from related research provide insights into its potential applications:

  • Antimicrobial Resistance Studies : A study evaluating the resistance patterns of Staphylococcus species revealed that derivatives similar to this compound can effectively combat resistant strains .
  • Antiproliferative Effects : Research on structurally related compounds demonstrated significant antiproliferative effects in various cancer cell lines, particularly those associated with hematological malignancies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparison with analogous compounds:

Compound Name Substituents (Ar–CO–CH=CH–Ar') Key Features References
(2E)-3-(3-Chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one (Target) Ar = 4-Cl-C₆H₄; Ar' = 3-Cl-4-OCH₃-C₆H₃ Balanced electron-withdrawing (Cl) and donating (OCH₃) groups enhance dipole interactions.
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Ar = 4-OCH₃-C₆H₄; Ar' = 3-Cl-C₆H₃ Swapped substituent positions reduce steric hindrance; higher solubility in polar solvents.
(2E)-3-(4-Chlorophenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one Ar = 2,3,4-(OH)₃-C₆H₂; Ar' = 4-Cl-C₆H₄ Hydroxyl groups increase hydrophilicity and antioxidant activity; galloyl ring enhances iron chelation.
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) Ar = 4-Cl-C₆H₄; Ar' = 4-C₂H₅-C₆H₄ Ethyl group boosts lipophilicity; potent MAO-B inhibitor (Ki = 0.11 µM).
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Ar = 4-F-C₆H₄; Ar' = 4-Cl-C₆H₄ Fluorine’s electronegativity alters dipole moments; dihedral angle = 7.14°–56.26° in crystal packing.
Antifungal Activity
  • The target compound’s 3-chloro-4-methoxy substituent may enhance antifungal activity compared to simpler analogs. For example, (2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one (MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum) lacks methoxy groups, suggesting that electron-donating substituents like OCH₃ could fine-tune membrane permeability .
Enzyme Inhibition
  • MAO-B Selectivity : The target compound’s 4-chlorophenyl group is critical for MAO-B affinity. Analog P16 (4-ethylphenyl substituent) shows higher potency (Ki = 0.11 µM) due to hydrophobic interactions with the enzyme’s active site .
  • Antiferroptotic Activity : Hydroxylated analogs like (2E)-3-(4-chlorophenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one inhibit lipid peroxidation (IC₅₀ = 0.45–3.88 µM), whereas methoxy groups in the target compound may reduce radical-scavenging capacity .
Structural and Crystallographic Insights
  • Crystal Packing : The target compound’s 3-chloro-4-methoxy group likely influences hydrogen bonding and van der Waals interactions. In contrast, (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits thiophene-mediated π-stacking, highlighting the role of heteroaromatic rings .
  • Hirshfeld Surface Analysis : Derivatives like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one show Cl···Cl contacts (21.7% contribution), whereas the target compound’s OCH₃ group may promote O···H interactions .

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